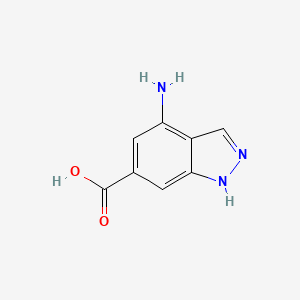

4-アミノ-1H-インダゾール-6-カルボン酸

説明

4-Amino-1H-indazole-6-carboxylic acid (4AICA) is a versatile organic molecule that has been used in numerous scientific studies and research applications, ranging from drug discovery to biochemistry. It is a substituted indazole, a five-membered heterocyclic compound containing nitrogen, that is found in various organisms and can be synthesized in the laboratory. 4AICA has a wide range of physiological and biochemical effects, and its versatility makes it an ideal choice for researchers in the field of drug discovery and development.

科学的研究の応用

抗がん作用

4-アミノ-1H-インダゾール-6-カルボン酸誘導体は、抗がん療法において有望視されています。 これらの誘導体は、肺がん(A549)、慢性骨髄性白血病(K562)、前立腺がん(PC-3)、肝がん(Hep-G2)などの様々なヒトがん細胞株に対して阻害活性を示す化合物の設計および合成に使用されてきました . 例えば、特定の誘導体は、アポトーシスを誘導し細胞周期に影響を与える能力について評価されており、これはBcl2ファミリーメンバーおよびp53/MDM2経路を含む経路を介して起こりうる可能性があります .

抗炎症作用および鎮痛作用

4-アミノ-1H-インダゾール-6-カルボン酸部分を含むインダゾール誘導体は、抗炎症作用で知られています。 これらの誘導体は、特定の炎症経路を標的とするように設計でき、炎症を特徴とする状態に対する潜在的な治療上の利点を提供します .

抗菌活性

4-アミノ-1H-インダゾール-6-カルボン酸の構造モチーフは、顕著な抗菌および抗真菌活性を有する化合物に見られます。 これらの化合物は、様々な微生物感染症に対抗するように合成することができ、新しい抗生物質開発のための潜在的な道を提供します .

酵素阻害

インダゾール誘導体は、様々な酵素の強力な阻害剤として作用することができます。例えば、これらの誘導体は、がん治療のための新しい標的である有糸分裂キナーゼTTKの阻害剤を発見するために使用されてきました。 このような酵素の阻害は、がん細胞の増殖と生存を阻害することができます .

チロシンキナーゼ阻害

パゾパニブなどの、インダゾールを含むいくつかの化合物は、チロシンキナーゼ阻害剤として知られています。 これらの阻害剤は、腫瘍の増殖と転移を促進する特定のシグナル伝達経路を阻害することにより、腎細胞癌などの疾患の治療に適用されます .

抗ウイルス性

インダゾール誘導体は、抗HIV活性についても研究されています。 研究者は、インダゾールコアを修飾することで、HIVのライフサイクルを阻害し、このウイルス感染症に対する新しい治療法につながる可能性のある化合物を開発することを目指しています .

作用機序

Target of Action

4-Amino-1H-indazole-6-carboxylic acid is a heterocyclic compound that has potential therapeutic applications Indazole-containing compounds have been known to target kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid-dependent kinase or sgk) . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .

Mode of Action

Indazole derivatives have been known to inhibit, regulate, and/or modulate their targets, leading to changes in cellular processes . For instance, inhibition of CHK1 and CHK2 kinases can lead to cell cycle arrest, thereby inhibiting the proliferation of cancer cells .

Biochemical Pathways

The inhibition of kinases like chk1, chk2, and sgk can affect various cellular pathways, including cell cycle regulation and cell volume regulation

Pharmacokinetics

Indazole derivatives are generally known for their broad range of chemical and biological properties, which may influence their pharmacokinetic profile .

Result of Action

The inhibition of kinases like chk1, chk2, and sgk can lead to changes in cellular processes, such as cell cycle arrest and altered cell volume regulation . These changes can potentially inhibit the proliferation of cancer cells .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of heterocyclic compounds .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid ingestion and inhalation, and avoid dust formation .

将来の方向性

The work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years . The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . This suggests that there is ongoing research in this field, and we can expect more advancements in the future.

生化学分析

Biochemical Properties

4-Amino-1H-indazole-6-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response . By inhibiting COX-2, 4-Amino-1H-indazole-6-carboxylic acid can reduce the production of pro-inflammatory mediators, thereby exhibiting anti-inflammatory effects. Additionally, this compound interacts with proteins involved in cell signaling pathways, influencing cellular responses and functions .

Cellular Effects

The effects of 4-Amino-1H-indazole-6-carboxylic acid on various types of cells and cellular processes are profound. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, 4-Amino-1H-indazole-6-carboxylic acid can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death . Moreover, it can alter gene expression patterns, resulting in changes in cellular behavior and function. These effects highlight the potential of 4-Amino-1H-indazole-6-carboxylic acid as a therapeutic agent in cancer treatment.

Molecular Mechanism

The molecular mechanism of action of 4-Amino-1H-indazole-6-carboxylic acid involves its interaction with various biomolecules at the molecular level. This compound can bind to specific enzymes and proteins, leading to their inhibition or activation . For example, by binding to COX-2, 4-Amino-1H-indazole-6-carboxylic acid inhibits its enzymatic activity, reducing the production of inflammatory mediators . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Amino-1H-indazole-6-carboxylic acid can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to 4-Amino-1H-indazole-6-carboxylic acid can lead to sustained changes in cellular function, including alterations in cell signaling pathways and gene expression . These temporal effects are important for understanding the long-term impact of this compound in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 4-Amino-1H-indazole-6-carboxylic acid vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, where the beneficial effects of 4-Amino-1H-indazole-6-carboxylic acid are maximized at specific dosage ranges, beyond which toxicity becomes a concern . These findings underscore the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

4-Amino-1H-indazole-6-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound can undergo metabolic reactions such as hydroxylation, conjugation, and oxidation, leading to the formation of metabolites that may retain or alter its biological activity . The involvement of specific enzymes in these metabolic pathways can influence the overall metabolic flux and levels of metabolites, impacting the pharmacokinetics and pharmacodynamics of 4-Amino-1H-indazole-6-carboxylic acid .

Transport and Distribution

The transport and distribution of 4-Amino-1H-indazole-6-carboxylic acid within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, facilitating its intracellular accumulation and localization . Additionally, binding proteins can sequester 4-Amino-1H-indazole-6-carboxylic acid, influencing its distribution within different cellular compartments and tissues . These transport and distribution mechanisms are critical for determining the bioavailability and therapeutic efficacy of 4-Amino-1H-indazole-6-carboxylic acid.

Subcellular Localization

The subcellular localization of 4-Amino-1H-indazole-6-carboxylic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can localize to the nucleus, cytoplasm, or other organelles, where it exerts its biological effects . The activity and function of 4-Amino-1H-indazole-6-carboxylic acid can be modulated by its subcellular localization, as different cellular compartments provide distinct microenvironments that influence its interactions with biomolecules .

特性

IUPAC Name |

4-amino-1H-indazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-6-1-4(8(12)13)2-7-5(6)3-10-11-7/h1-3H,9H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJKLPWJKFWGTCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1N)C=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646320 | |

| Record name | 4-Amino-1H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-89-1 | |

| Record name | 4-Amino-1H-indazole-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-1H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B1292379.png)